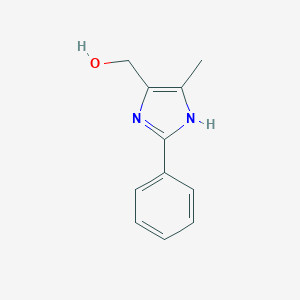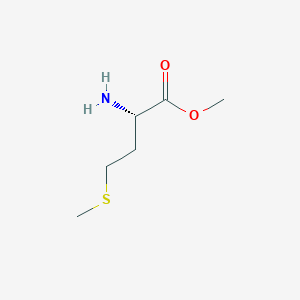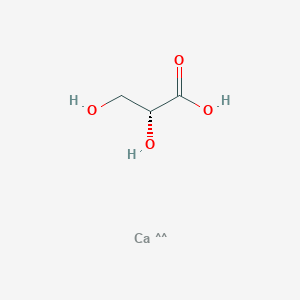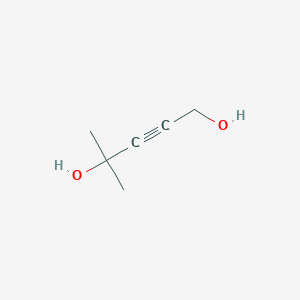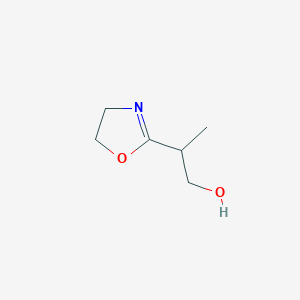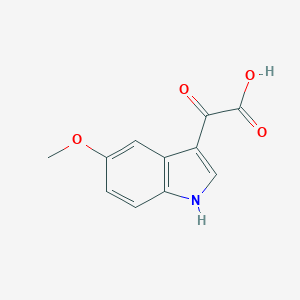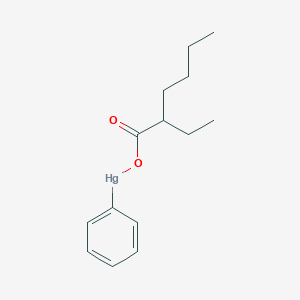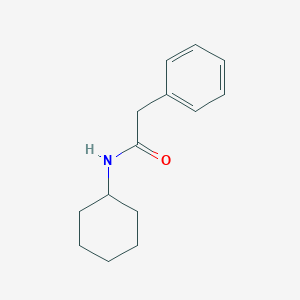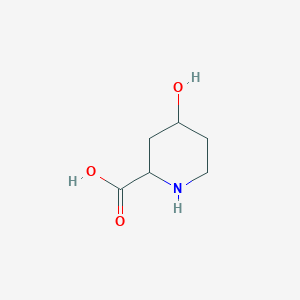
4-Hydroxypipecolic acid
Vue d'ensemble
Description
4-Hydroxypipecolic acid is a nonproteinogenic cyclic alpha-amino acid found in many natural and synthetic compounds of medicinal significance. It is a structural moiety with diverse applications in organic synthesis and pharmaceuticals.
Synthesis Analysis
- Stereoselective Total Synthesis : Utilizing D-serine as a chiral template, efficient routes to cis- and trans-3-hydroxypipecolic acids in enantiopure form have been developed. Key steps include chelation-controlled addition of a homoallyl Grignard reagent and zinc borohydride-mediated reduction (Liang & Datta, 2005).
- From Chiral N-imino-2-phenyl-1,2-dihydropyridine : Stereoselective syntheses of L-pipecolic acid and (2S,3S)-3-hydroxypipecolic acid have been achieved from a chiral N-imino-2-phenyl-1,2-dihydropyridine intermediate (Lemire & Charette, 2010).
Molecular Structure Analysis
Syntheses of protected derivatives of both enantiomers of trans-4-hydroxypipecolic acid and the natural product (−)-SS20846A were accomplished from vinylglycinols. X-Ray diffraction analyses established the regio- and stereochemistry of key intermediates (Sabat & Johnson, 2001).
Chemical Reactions and Properties
- Chemoenzymatic Synthesis : All four diastereoisomers of 4-hydroxypipecolic acid were prepared using industrially scalable methodology. This includes resolution of the racemic starting material and enzyme-catalyzed hydrolysis (Lloyd et al., 2002).
- Enzymatic Production : A novel hydroxylating enzyme in Fusarium oxysporum catalyzes the regio- and stereoselective hydroxylation of L-pipecolic acid, producing optically pure trans-4-hydroxy-l-pipecolic acid (Hibi et al., 2016).
Applications De Recherche Scientifique
Drug Discovery Applications : 4-Hydroxypipecolic acid diastereoisomers have been synthesized with protection for drug discovery applications. These compounds were prepared using scalable industrial methodology, important for pharmaceutical development (Lloyd et al., 2002).
Synthesis of Analogues : Efficient routes to cis- and trans-3-hydroxypipecolic acids have been developed, using D-serine as a chiral template. These compounds are significant in medicinal chemistry due to their presence in many natural and synthetic compounds (Liang & Datta, 2005).
Enzymatic Hydroxylation in Fungi : A novel enzyme with activity toward l-pipecolic acid was discovered in the fungus Fusarium oxysporum, catalyzing regio- and stereoselective hydroxylation to produce optically pure trans-4-hydroxy-l-pipecolic acid. This finding expands our understanding of fungal metabolism and provides a method for the enzymatic preparation of this bioactive compound (Hibi et al., 2016).
Biosynthesis and Immune Function in Plants : In plants, N-hydroxypipecolic acid, which is related to hydroxypipecolic acids, has been identified as an activator of systemic acquired resistance, indicating a role in plant defense mechanisms (Schnake et al., 2020).
Chemical Synthesis Methodologies : Various methodologies for synthesizing enantiomers of cis-4-hydroxypipecolic acid have been developed, showcasing the adaptability of this compound in synthetic chemistry (Haddad & Larchevêque, 1999).
Occurrence in Natural Sources : 4-Hydroxypipecolic acid has been identified in species like Acacia, suggesting its presence in various natural sources and potential applications in natural product chemistry (Clark‐Lewis & Mortimer, 1959).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-hydroxypiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-4-1-2-7-5(3-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHNXNZBLHHEIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60931402 | |
| Record name | 4-Hydroxypiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxypipecolic acid | |
CAS RN |
14228-16-1 | |
| Record name | 4-Hydroxypipecolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014228161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxypiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYPIPECOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TI2Y2V33CQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



